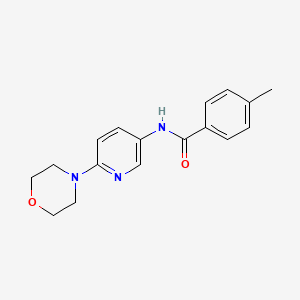

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-2-4-14(5-3-13)17(21)19-15-6-7-16(18-12-15)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTDGZRXGIDDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide typically involves multiple steps, including the formation of the morpholine and pyridine rings, followed by their coupling with the benzenecarboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance the inhibition of key proteins involved in cancer cell proliferation, such as the mammalian target of rapamycin (mTOR) . In vitro assays demonstrated that derivatives can achieve subnanomolar inhibitory concentrations against mTOR, indicating potential for therapeutic applications in oncology.

2. Inhibition of Kinases

The compound has been investigated as a selective inhibitor of various kinases, including phosphatidylinositol 3-kinase (PI3K) and mTOR. These kinases are crucial in signaling pathways that regulate cell growth and survival, making them important targets in cancer therapy. The selectivity and potency of these inhibitors suggest they could be developed into effective treatments for cancers driven by aberrant kinase activity .

Case Study 1: mTOR Inhibition

A study published in Nature detailed the synthesis of a series of compounds based on the structure of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide. The results highlighted that specific substitutions at the 6-position of the pyridine ring significantly improved mTOR inhibition, with some compounds showing IC50 values below 1 nM . This indicates strong potential for development as a targeted cancer therapy.

Case Study 2: Selective PI3K Inhibition

Another investigation focused on the selectivity of derivatives against PI3K-alpha. Compounds derived from 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide were shown to possess over 1000-fold selectivity for mTOR compared to PI3K-alpha, suggesting a favorable safety profile for clinical applications .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide (CAS 900295-57-0)

- Structural Differences : Replaces the methyl group at the benzene para position with a chlorine atom.

- Molecular Formula : C₁₆H₁₆ClN₃O₂ vs. C₁₇H₁₉N₃O₂ (hypothetical for the methyl analog).

- Molecular Weight : 317.77 g/mol vs. ~297.38 g/mol (estimated for the methyl variant).

- Functional Impact :

- The chlorine atom increases electronegativity and may enhance binding affinity to hydrophobic pockets in target proteins.

- Chlorine’s larger atomic radius could sterically hinder interactions compared to the smaller methyl group.

4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

- Structural Differences: Replaces the morpholino-pyridinyl group with a thiochromenone moiety containing a sulfur atom and a ketone group.

- Molecular Formula: C₁₈H₁₇NO₂S vs. C₁₇H₁₉N₃O₂ (methyl-morpholino analog).

- Molecular Weight : 311.4 g/mol vs. ~297.38 g/mol.

- Functional Impact: The thiochromenone system introduces sulfur, which may improve metabolic stability or alter redox properties. The ketone group could participate in hydrogen bonding, influencing target selectivity.

- Applications : Listed as a lab-use compound, possibly explored for its photophysical properties or as a protease inhibitor precursor .

Table 1: Comparative Data for Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-Chloro-N-(6-morpholino-3-pyridinyl)benzamide | 900295-57-0 | C₁₆H₁₆ClN₃O₂ | 317.77 | Chloro, morpholino-pyridinyl | High polarity, kinase inhibition |

| 4-Methyl-N-(thiochromen-3-yl)benzamide | Not provided | C₁₈H₁₇NO₂S | 311.40 | Thiochromenone, methyl | Sulfur-enhanced stability |

| Hypothetical methyl-morpholino analog | Not available | C₁₇H₁₉N₃O₂ | ~297.38 | Methyl, morpholino-pyridinyl | Estimated higher lipophilicity |

Key Research Findings and Limitations

- Substituent Effects : The chloro analog (CAS 900295-57-0) demonstrates how electronegative groups modulate binding interactions, whereas the methyl group in the target compound likely enhances membrane permeability due to increased hydrophobicity .

- Heterocyclic Core: The morpholino-pyridinyl group (in the chloro analog) offers hydrogen-bonding capacity, contrasting with the thiochromenone’s sulfur-based interactions (e.g., disulfide bridging or metal coordination) .

- Data Gaps: No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are available for the target compound. Comparisons rely on structural extrapolation from analogs.

Notes

- The provided evidence lacks explicit data on 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide; comparisons are inferred from substituent and scaffold variations.

- Further experimental studies (e.g., X-ray crystallography, SAR assays) are required to validate hypotheses about its bioactivity.

- Always verify compound specifications with manufacturers (e.g., Parchem, Biosynth) for lab-grade applications .

Biological Activity

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide, often referred to as a morpholino compound, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic applications, and biological efficacy.

Chemical Structure and Properties

The compound features a morpholino ring, a pyridine moiety, and a benzenecarboxamide group, which contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 246.32 g/mol.

The biological activity of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases and modulate signaling pathways critical in cancer proliferation and survival.

Key Mechanisms:

- Inhibition of mTOR Pathway : This compound acts as an inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. Studies indicate that it can achieve subnanomolar IC50 values against mTOR, demonstrating potent inhibitory effects .

- Impact on Cell Proliferation : In vitro assays have shown that this compound significantly reduces cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Data

| Activity | IC50 Value | Cell Line |

|---|---|---|

| mTOR Inhibition | < 1 nM | Various cancer cell lines |

| Src/Abl Kinase Inhibition | Low nanomolar range | K562 (CML model) |

| Antiproliferative Effect | Significant | Solid tumor cell lines |

Case Studies

-

In Vivo Efficacy in Cancer Models :

- A study demonstrated that 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide exhibited significant tumor regression in K562 xenograft models of chronic myelogenous leukemia (CML). The compound showed low toxicity while effectively reducing tumor size, indicating its therapeutic potential in hematological malignancies .

- Combination Therapies :

Therapeutic Applications

The promising biological activity of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide positions it as a candidate for various therapeutic applications:

- Cancer Treatment : Its role as an mTOR inhibitor makes it suitable for targeting cancers that exhibit mTOR pathway activation.

- Inflammatory Diseases : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its use for conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridine and benzamide precursors. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling can be employed using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like 1,2-dimethoxyethane (DME) under sealed, high-temperature conditions (130°C). Base additives such as Na₂CO₃ are critical for deprotonation and reaction efficiency . Optimization should focus on catalyst loading, solvent polarity, and reaction time to maximize yield (>90%) while minimizing byproducts.

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) to verify aromatic proton environments and carbonyl resonance. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store the compound under inert atmospheres (argon or nitrogen) at –20°C to minimize oxidation and hydrolysis. Use amber vials to avoid photodegradation, and monitor stability via periodic HPLC analysis. Desiccants (e.g., silica gel) are essential for hygroscopic samples .

Advanced Research Questions

Q. How should experimental designs be structured to investigate bioactivity against enzyme targets?

- Methodological Answer : Link studies to a theoretical framework (e.g., kinase inhibition hypotheses). Use in vitro enzymatic assays (IC₅₀ determination) with dose-response curves and control inhibitors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Validate selectivity via profiling against related enzymes .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., DMSO, ethanol, water) using dynamic light scattering (DLS) or nephelometry. Account for temperature effects (25°C vs. 37°C) and polymorphic forms via differential scanning calorimetry (DSC). Publish detailed solvent/condition metadata to enable cross-study comparisons .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to identify binding poses within active sites. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability over 100-ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions, while machine learning predicts ADMET properties .

Q. How can catalytic systems be optimized for scaled synthesis?

- Methodological Answer : Transition from batch to continuous flow reactors to enhance reproducibility. Screen ligands (e.g., XPhos) for improved Pd catalyst turnover. Use process analytical technology (PAT) for real-time monitoring, and apply response surface methodology (RSM) to optimize parameters (temperature, residence time) .

Q. What strategies identify reaction byproducts and impurities during synthesis?

- Methodological Answer : Employ LC-MS/MS to detect low-abundance byproducts. Compare fragmentation patterns with spectral libraries. For structural elucidation, isolate impurities via preparative HPLC and analyze with 2D NMR (COSY, HSQC). Kinetic studies under varying conditions (pH, solvent) reveal formation pathways .

Key Notes

- Theoretical Frameworks : Always align experimental designs with established theories (e.g., structure-activity relationships, transition-state analog hypotheses) to ensure scientific rigor .

- Data Contradictions : Address discrepancies through replication studies, meta-analyses, and collaborative data-sharing platforms.

- Advanced Techniques : Prioritize interdisciplinary methods (e.g., cryo-EM for structural biology, AI-driven synthesis planning) to push mechanistic understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.